Chemical structure and properties of 5-Bromo-3-isopropyl-1-methyl-1H-indazole
Chemical structure and properties of 5-Bromo-3-isopropyl-1-methyl-1H-indazole
The following technical guide details the chemical structure, synthesis, and properties of 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2).[1][2]
[1][2][3][4][5][6]
Executive Summary
5-Bromo-3-isopropyl-1-methyl-1H-indazole is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and GPCR modulators.[1][2] It functions as a "privileged scaffold" intermediate, offering three distinct vectors for chemical modification:[2]
-
C5-Position (Bromine): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.[2]
-
C3-Position (Isopropyl): A steric anchor that fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases) and improves lipophilicity.[2]
-
N1-Position (Methyl): Locks the tautomeric state of the indazole, improving metabolic stability and solubility compared to the free N-H indazole.[2]
Chemical Identity & Physicochemical Properties[2][6][7][8][9][10]
Core Identifiers
| Property | Data |
| CAS Number | 1781342-16-2 |
| IUPAC Name | 5-bromo-1-methyl-3-(propan-2-yl)-1H-indazole |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| SMILES | CN1N=C(C(C)C)C2=C1C=CC(Br)=C2 |
| InChI Key | HSSXKTLODKCLBR-UHFFFAOYSA-N |
Physicochemical Profile
| Parameter | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~3.5 - 3.8 | Moderate lipophilicity; good membrane permeability.[1][2] |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[2] |
| H-Bond Donors / Acceptors | 0 / 2 | Lack of donors prevents non-specific binding; N1/N2 act as weak acceptors.[1][2] |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | The N-methyl group removes the acidic NH; the molecule is neutral at physiological pH. |
| Physical State | Solid (Off-white to pale yellow) | Stable solid at room temperature.[2] |
Structural Analysis & 3D Conformation
The molecule features a fused 5,6-membered bicyclic system.[2] The 3-isopropyl group is the critical structural differentiator.[1][2] Unlike a flat methyl or phenyl group, the isopropyl moiety introduces significant steric bulk perpendicular to the plane of the indazole ring.[2]
-
Steric Occlusion: The isopropyl group restricts rotation of substituents attached at the C3 position, often "locking" the conformation of the drug molecule in the active site.
-
Electronic Effect: The N1-methyl group donates electron density into the pyrazole ring, making the C5-bromine slightly less reactive toward oxidative addition than in electron-deficient systems, but still highly viable for palladium-catalyzed couplings.[1][2]
Synthetic Pathways[2][10][11][12][13][14]
Two primary routes are employed for the synthesis of this scaffold. Route A is preferred for scale-up due to lower raw material costs, while Route B is common in medicinal chemistry labs for rapid analog generation.[2]
Route A: De Novo Cyclization (Scale-Up Preferred)
This route avoids regioselectivity issues by building the indazole ring with the isopropyl group already in place.[2]
-
Acylation: Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with isobutyryl chloride yields 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-one .[1][2]
-
Cyclization: Reaction with methylhydrazine (or hydrazine followed by methylation) effects a nucleophilic aromatic substitution (SNAr) on the fluorine, followed by condensation with the ketone to close the ring.
Route B: Regioselective Alkylation
Starting from the commercially available 5-bromo-3-isopropyl-1H-indazole (CAS 1276075-40-1).[2]
Experimental Workflow Diagram
Figure 1: Synthesis logic comparing the de novo cyclization (Route A) and direct alkylation (Route B) pathways.
Detailed Experimental Protocol (Route B)
Objective: Synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole from the N-H precursor.
Reagents:
-
5-Bromo-3-isopropyl-1H-indazole (1.0 eq)[2]
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Iodomethane (MeI) (1.2 eq)
-
DMF (Anhydrous, 10 mL/g substrate)
Procedure:
-
Dissolution: Charge a round-bottom flask with 5-Bromo-3-isopropyl-1H-indazole and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow.[2] Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.
-
Alkylation: Cool the mixture to 0°C. Add MeI dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The N1-methyl product is typically less polar (higher R_f) than the N2-isomer.[1][2]
-
Workup: Pour the reaction mixture into ice-water (5x volume). Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine.[2][3] Dry over Na₂SO₄.[2][3]
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes). The target compound elutes first.[2]
Reactivity & Applications in Drug Discovery[2][11]
This scaffold is a versatile "node" in library synthesis.[2] The bromine atom serves as a universal connector.[2]
Functionalization Logic
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems (common in kinase inhibitors).[2]
-
Buchwald-Hartwig Amination: Reacts with amines to create C5-amino indazoles.[1][2]
-
Heck Reaction: Reacts with alkenes (e.g., acrylates) to extend the carbon chain.[2]
SAR (Structure-Activity Relationship) Implications[1][2][15]
-
Kinase Selectivity: The 3-isopropyl group is known to improve selectivity for kinases with smaller "gatekeeper" residues (e.g., Threonine) by exploiting the hydrophobic pocket adjacent to the ATP binding site.[2]
-
Metabolic Stability: The N1-methyl group blocks glucuronidation at the nitrogen, a common metabolic clearance pathway for indazoles.[2]
Figure 2: Divergent synthesis pathways utilizing the 5-bromo handle.[1][2]
Safety & Handling
-
Hazard Classification: GHS Warning.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[2]
-
Disposal: Halogenated organic waste.[2] Do not mix with strong oxidizers.[2]
References
-
Chemical Identity: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS 1781342-16-2).[1][2][4][5] Sigma-Aldrich / MilliporeSigma Catalog.[1][2] [2]
-
Precursor Identity: 5-Bromo-3-isopropyl-1H-indazole (CAS 1276075-40-1).[1][2] BLD Pharm Catalog.
-
Synthetic Methodology (General Indazole Synthesis): Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[2][6]
- Kinase Inhibitor Context:Discovery of Indazole Derivatives as Potent and Selective Inhibitors. Journal of Medicinal Chemistry. (General reference for Indazole SAR).
Sources
- 1. 1276075-40-1|5-Bromo-3-isopropyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 5-bromo-1-methyl-3-(propan-2-yl)-1H-indazole 97% | CAS: 1781342-16-2 | AChemBlock [achemblock.com]
- 5. 5-Bromo-3-isopropyl-1-methyl-1H-indazole | 1781342-16-2 [sigmaaldrich.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
